Cas no 798544-33-9 (4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL-)

4H-Pyrrolo[2,3-b]pyrazine, 6-butyl-, is a heterocyclic organic compound featuring a fused pyrrole-pyrazine core with a butyl substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid polycyclic framework enhances binding affinity in molecular interactions, while the butyl group improves lipophilicity, facilitating membrane permeability. The compound’s versatility allows for further functionalization, enabling the synthesis of derivatives with tailored biological or material science applications. Its stability under standard conditions ensures reliable handling and storage, supporting its use in high-precision synthetic workflows.
4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL- structure
798544-33-9 structure
Product Name:4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL-
CAS No:798544-33-9
MF:C10H13N3
MW:175.230321645737
CID:3318589
PubChem ID:86011113
Update Time:2025-10-29

4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL- Chemical and Physical Properties

Names and Identifiers

    • 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL-
    • 798544-33-9
    • 6-Butyl-5H-pyrrolo[2,3-b]pyrazine
    • DTXSID501299899
    • MFCD24564809
    • F97789
    • Inchi: 1S/C10H13N3/c1-2-3-4-8-7-9-10(13-8)12-6-5-11-9/h5-7H,2-4H2,1H3,(H,12,13)
    • InChI Key: YZSHCRSDZVTUTB-UHFFFAOYSA-N
    • SMILES: N1C2C(C=C1CCCC)=NC=CN=2

Computed Properties

  • Exact Mass: 175.110947427Da
  • Monoisotopic Mass: 175.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.6Ų

4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL- Pricemore >>

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4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL- Suppliers

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(CAS:798544-33-9)4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL-
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Quantity:100mg/250mg/500mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:56
Price ($):158/239/323/448/1099
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Additional information on 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL-

Introduction to 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL (CAS No. 798544-33-9)

4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL, identified by the Chemical Abstracts Service Number (CAS No.) 798544-33-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrazine class, a structurally intriguing scaffold that has shown promise in various biological and chemical applications. The introduction of a butyl group at the 6-position of the pyrrolopyrazine core enhances its molecular complexity and potential pharmacological activity.

The significance of 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL lies in its unique structural features, which make it a valuable candidate for further exploration in drug discovery. Pyrrolopyrazines are known for their ability to interact with multiple biological targets, making them attractive for developing novel therapeutic agents. The butyl substitution at the 6-position introduces steric and electronic modifications that can influence the compound's binding affinity and selectivity towards specific biological receptors.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. Among these, 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL has emerged as a compound of interest for its potential role in modulating various cellular processes. Studies have indicated that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses, making it a promising candidate for further investigation in the development of anti-inflammatory drugs.

The synthesis of 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the butyl group at the 6-position of the pyrrolopyrazine core is achieved through selective alkylation reactions, which often require specialized catalysts and solvents to optimize reaction efficiency. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing precision, facilitating its use in downstream applications.

One of the most compelling aspects of 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL is its potential as a lead compound for drug development. The pyrrolopyrazine scaffold is known to be versatile in terms of biological activity, and modifications such as the butyl substitution can further tailor its pharmacological properties. Recent studies have demonstrated that derivatives of this compound can interact with targets such as kinases and transcription factors, which are critical in various disease pathways.

The pharmacokinetic profile of 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL is another area of interest for researchers. Understanding how this compound is metabolized and distributed within the body is essential for optimizing its therapeutic potential. Preliminary studies suggest that the butyl group may influence metabolic pathways, potentially affecting the compound's half-life and bioavailability. Further investigation into these aspects will be crucial for determining its suitability for clinical applications.

Moreover, the structural flexibility of 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL allows for further derivatization, enabling researchers to explore a wide range of analogs with different substituents. This flexibility is particularly valuable in drug discovery pipelines, where small changes in molecular structure can significantly impact biological activity. By systematically modifying various positions on the pyrrolopyrazine core, scientists can identify compounds with enhanced potency and reduced side effects.

The role of computational chemistry in studying 4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. These predictions are invaluable for guiding experimental design and optimizing drug candidates before they enter preclinical testing. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process and increase the likelihood of success.

In conclusion,4H-PYRROLO[2,3-B]PYRAZINE, particularly its 6-butylated derivative (CAS No. 798544-33-9), represents a promising area of research with significant potential in pharmaceutical development. Its unique structural features and biological activities make it an attractive candidate for further exploration. As our understanding of heterocyclic chemistry continues to evolve,4H-PYRROLO[2,3-b]PYRAZINE,6-butyl will likely play an increasingly important role in discovering new therapeutic agents that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:798544-33-9)4H-PYRROLO[2,3-B]PYRAZINE, 6-BUTYL-
A1222200
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/1g/5g
Price ($):158/239/323/448/1099
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